6-Cyclopropyl-3-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
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Description
The compound is a pyrimidinone derivative with a cyclopropyl group, a piperidine ring, and a methylpyridine group. Pyrimidinones are a type of heterocyclic aromatic organic compound similar to pyrimidine . Piperidine is a widely used building block in the synthesis of organic compounds . The cyclopropyl group and the methylpyridine group are common substituents in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring, a cyclopropyl group, a piperidine ring, and a methylpyridine group. The exact structure would depend on the positions of these groups on the pyrimidinone ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and their positions. For example, the pyrimidinone core could potentially undergo reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-cyclopropyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15-4-2-6-19(23-15)28-13-16-5-3-9-24(11-16)21(27)12-25-14-22-18(10-20(25)26)17-7-8-17/h2,4,6,10,14,16-17H,3,5,7-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMBAMRKJGHLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CN3C=NC(=CC3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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